N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide
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Overview
Description
N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with methyl groups and an ethyl-propynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of α, β-unsaturated aldehydes or ketones with hydrazine under catalytic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl groups at the 1, 3, and 5 positions.
Attachment of the Ethyl-Propynamide Moiety: The final step involves the attachment of the ethyl-propynamide moiety to the pyrazole ring through a series of coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
- N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl cyclopropanamine
Uniqueness
N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide is unique due to its specific substitution pattern and the presence of the ethyl-propynamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C11H15N3O/c1-6-10(15)12-7(2)11-8(3)13-14(5)9(11)4/h1,7H,2-5H3,(H,12,15) |
InChI Key |
KCQZRGUNRZPKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)NC(=O)C#C |
Origin of Product |
United States |
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